

HJC0197: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HJC0197

Cat. No.: B607960

[Get Quote](#)

An In-depth Technical Guide on the Selective Epac Antagonist **HJC0197**

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to **HJC0197**, a selective antagonist of Exchange proteins directly activated by cAMP (Epac). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of this compound.

Core Molecular and Chemical Properties

HJC0197 is a cell-permeable small molecule belonging to the 5-cyano-6-oxo-1,6-dihydro-pyrimidine class of compounds.^[1] It has been identified as a potent and selective inhibitor of both Epac1 and Epac2 isoforms.^{[1][2][3]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **HJC0197**.

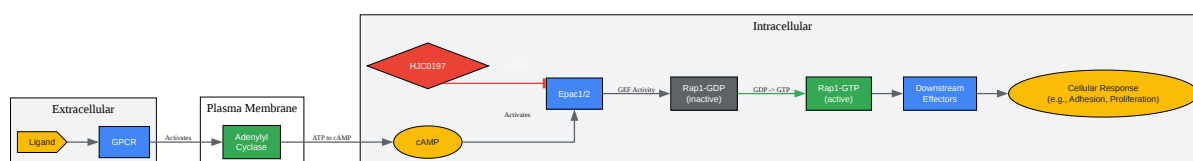
Property	Value	Source
Molecular Weight	339.45 g/mol	[4][5][6]
Molecular Formula	C ₁₉ H ₂₁ N ₃ OS	[1][4][5]
CAS Number	1383539-73-8	[1][4][5]
IUPAC Name	4-cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile	[7]
SMILES	<chem>CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCC</chem> C3	[4]
Purity	≥98%	[1]
IC ₅₀ for Epac2	5.9 μM	[1][2][3][5][6][8][9][10][11]
Inhibition of Epac1-mediated Rap1-GDP exchange	Effective at 25 μM	[1][2][3]
Solubility (DMSO)	68 mg/mL (200.32 mM)	[8]
Solubility (Ethanol)	14 mg/mL (41.24 mM)	[8]
Solubility (Water)	8 mg/mL (23.56 mM)	[8]
Solubility (DMF)	10 mg/mL	[1]
Solubility (DMF:PBS pH 7.2, 1:2)	0.2 mg/mL	[1]

Mechanism of Action and Signaling Pathway

HJC0197 functions as a selective antagonist of Epac proteins. Epac1 and Epac2 are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[12] Upon binding of the second messenger cyclic AMP (cAMP), Epac proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap1, thereby

activating it.[12][13] Activated Rap1 then engages with downstream effectors to regulate a variety of cellular processes, including cell adhesion, proliferation, and differentiation.

HJC0197 selectively blocks this cAMP-induced activation of Epac, thereby preventing the downstream activation of Rap1 and its associated signaling cascades.[2][3] Notably, **HJC0197** does not inhibit the activity of another major cAMP effector, protein kinase A (PKA), at concentrations where it effectively blocks Epac signaling.[1][3]



[Click to download full resolution via product page](#)

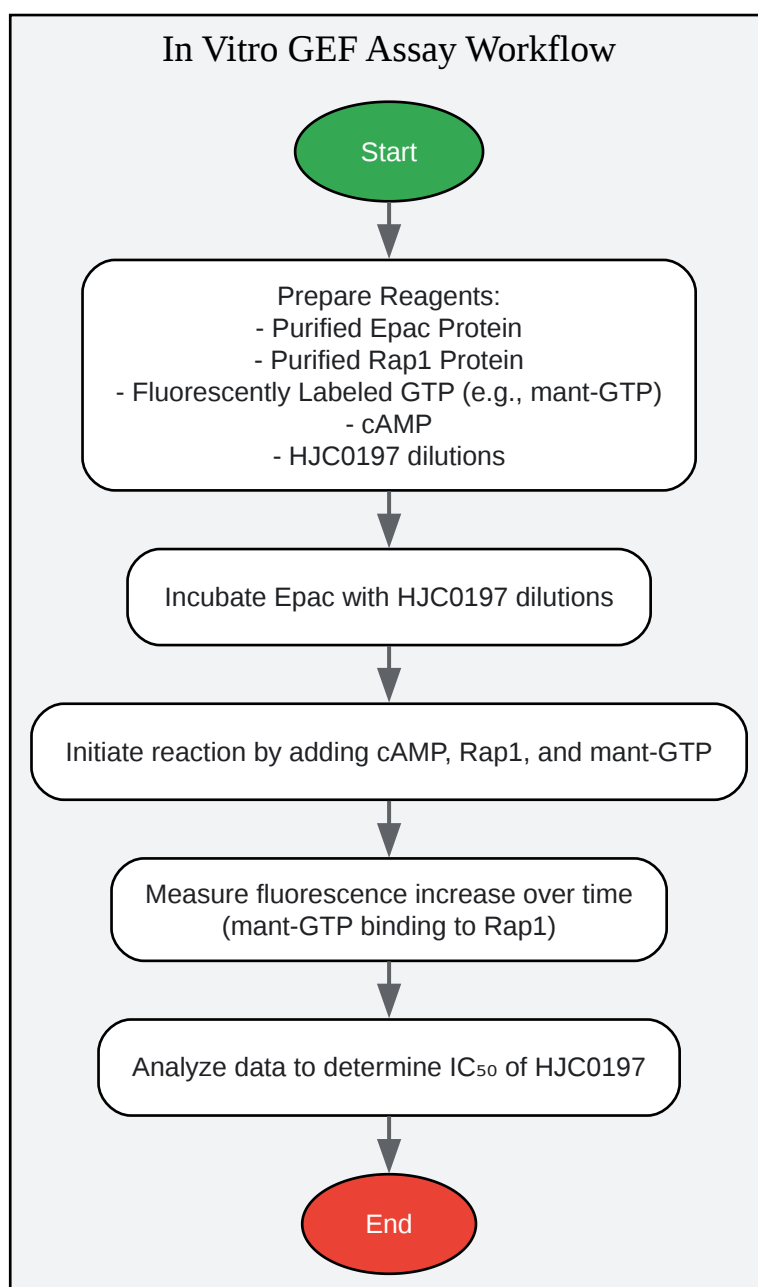
Figure 1: HJC0197 Inhibition of the Epac Signaling Pathway.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of **HJC0197**. These are generalized procedures, and specific parameters may need to be optimized for individual experimental setups.

In Vitro Epac Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of **HJC0197** to inhibit the cAMP-stimulated GEF activity of Epac on its substrate Rap1.



[Click to download full resolution via product page](#)

Figure 2: Workflow for an in vitro Epac GEF assay.

Methodology:

- Reagent Preparation:
 - Purify recombinant Epac1 or Epac2 and Rap1 proteins.

- Prepare a stock solution of a fluorescent GTP analog, such as 2'/3'-O-(N-Methylanthraniloyl)guanosine 5'-triphosphate (mant-GTP).
- Prepare a stock solution of cAMP.
- Prepare serial dilutions of **HJC0197** in a suitable solvent (e.g., DMSO).
- Assay Procedure:
 - In a microplate, incubate the purified Epac protein with the various concentrations of **HJC0197** for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
 - Initiate the exchange reaction by adding a mixture of cAMP, Rap1, and mant-GTP.
 - Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The binding of mant-GTP to Rap1 results in an increase in fluorescence.
- Data Analysis:
 - Calculate the initial rate of the reaction for each concentration of **HJC0197**.
 - Plot the reaction rates against the logarithm of the **HJC0197** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Epac Activity Assay

This assay assesses the ability of **HJC0197** to inhibit Epac-mediated signaling in a cellular context, often by measuring the phosphorylation of a downstream target like Akt.

Methodology:

- Cell Culture and Transfection:
 - Culture HEK293 cells in appropriate media and conditions.
 - Transfect the cells with plasmids encoding for either Epac1 or Epac2.
 - Allow the cells to express the protein for 24-48 hours.

- Compound Treatment and Stimulation:
 - Pre-treat the transfected cells with various concentrations of **HJC0197** for a short duration (e.g., 5-10 minutes).[\[3\]](#)
 - Stimulate the cells with a cell-permeable Epac agonist, such as 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), to specifically activate Epac.
- Cell Lysis and Western Blotting:
 - Lyse the cells and collect the protein extracts.
 - Perform SDS-PAGE and western blotting to analyze the phosphorylation status of downstream targets like Akt using phospho-specific antibodies.
- Data Analysis:
 - Quantify the band intensities from the western blots to determine the level of phosphorylated Akt relative to total Akt.
 - Evaluate the inhibitory effect of **HJC0197** on Epac-mediated Akt phosphorylation.

Applications in Research and Drug Development

HJC0197 serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of Epac signaling. Its selectivity over PKA allows for the specific investigation of Epac-mediated pathways. Research applications include studies in:

- Cancer Biology: Investigating the role of Epac in cell migration, invasion, and proliferation.
- Cardiovascular Disease: Exploring the involvement of Epac in cardiac hypertrophy and other cardiovascular processes.[\[14\]](#)
- Neuroscience: Studying the function of Epac in neuronal signaling and plasticity.
- Metabolic Disorders: Examining the role of Epac in insulin secretion and glucose metabolism.[\[12\]](#)[\[15\]](#)

As a potential therapeutic lead, **HJC0197** and its analogs are of interest for the development of novel drugs targeting diseases where Epac signaling is dysregulated.

Conclusion

HJC0197 is a well-characterized, selective inhibitor of Epac1 and Epac2. Its utility as a research tool is established, and it holds promise for further investigation in various disease models. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. biosynth.com [biosynth.com]
- 5. HJC0197 | CymitQuimica [cymitquimica.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. interpriseusa.com [interpriseusa.com]
- 10. interpriseusa.com [interpriseusa.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epac2-Rap1 Signaling Regulates Reactive Oxygen Species Production and Susceptibility to Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HJC0197: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607960#hjc0197-molecular-weight-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com